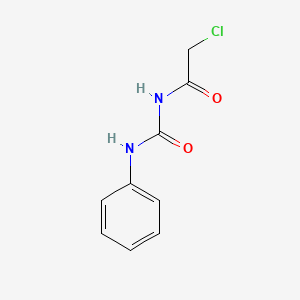

N-(anilinocarbonyl)-2-chloroacetamide

Description

Contextualization within Urea (B33335) and Chloroacetamide Chemistry

The chemical nature of N-(anilinocarbonyl)-2-chloroacetamide is best understood by examining its constituent parts. The urea functional group is a cornerstone in medicinal chemistry and drug design, known for its ability to form key interactions with biological targets. researchgate.netcal-ipc.org Urea derivatives have been successfully incorporated into a wide array of therapeutic agents. researchgate.netcal-ipc.org

Similarly, the chloroacetamide moiety is a well-established functional group, particularly prominent in the agrochemical industry. Chloroacetamide herbicides are a significant class of compounds used to control weeds in various crops. rsc.orgmdpi.com Their mode of action often involves the inhibition of very-long-chain fatty acid synthesis in plants. rsc.org The reactivity of the carbon-chlorine bond in chloroacetamides makes them valuable intermediates in organic synthesis, allowing for a variety of nucleophilic substitution reactions. researchgate.netscielo.org.za

Overview of Historical and Contemporary Research Significance

Historically, research into compounds possessing either the phenylurea or chloroacetamide scaffold has been extensive. Phenylurea derivatives were first introduced as herbicides in the 1950s and are known to act by inhibiting photosynthesis. researchgate.netresearchgate.net Early research on chloroacetamides also focused on their herbicidal properties. ijpsr.info

In contemporary research, the focus has broadened significantly. The inherent biological activity of both parent structures has prompted investigations into hybrid molecules like N-(anilinocarbonyl)-2-chloroacetamide for novel applications. A significant area of current interest is the exploration of the antifungal properties of chloroacetamide derivatives. nih.gov For instance, the closely related compound, 2-chloro-N-phenylacetamide, has demonstrated promising antifungal activity against various fungal pathogens, including Candida and Aspergillus species. cal-ipc.orgresearchgate.netnih.gov This has opened new avenues for the development of novel antifungal agents. Furthermore, derivatives of N-(aryl)-2-chloroacetamide are being investigated for a range of biological activities, including antimicrobial and antiproliferative effects. nih.gov

Scope and Objectives of Current Research Directions

Current research on N-(anilinocarbonyl)-2-chloroacetamide and its analogues is largely driven by the pursuit of new bioactive compounds. The primary objectives of these research efforts include:

Synthesis of Novel Derivatives: Researchers are actively synthesizing new derivatives by modifying the aniline (B41778) ring or by substituting the chlorine atom of the chloroacetamide moiety to explore structure-activity relationships.

Evaluation of Biological Activity: A key focus is the screening of these compounds for a spectrum of biological activities, with a particular emphasis on antifungal, herbicidal, and anticancer properties.

Mechanism of Action Studies: For compounds that exhibit significant biological activity, further research is aimed at elucidating their mechanism of action at the molecular level.

The synthesis of 1-(2-chloroacetyl)-3-phenylurea, an alternative name for N-(anilinocarbonyl)-2-chloroacetamide, can be achieved through the reaction of phenylurea with chloroacetyl chloride. researchgate.net This synthetic route provides a basis for the creation of a library of related compounds for biological screening.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(phenylcarbamoyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-6-8(13)12-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYESSOGZWOBKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450470 | |

| Record name | N-(anilinocarbonyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4791-23-5 | |

| Record name | N-(anilinocarbonyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Anilinocarbonyl 2 Chloroacetamide

Established Synthetic Routes for N-Aryl-2-chloroacetamides

The synthesis of N-aryl-2-chloroacetamides is well-documented, with the most prevalent method being the direct acylation of aromatic amines.

Chloroacetylation of Aromatic Amines

The primary and most established route for synthesizing N-aryl-2-chloroacetamides is the chloroacetylation of the corresponding aromatic amine. researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride (HCl). ijpsr.infoprepchem.com

The general reaction scheme is as follows: Ar-NH₂ + ClCOCH₂Cl → Ar-NHCOCH₂Cl + HCl

This method is broadly applicable to a wide range of substituted and unsubstituted anilines. researchgate.net For the specific synthesis of N-(anilinocarbonyl)-2-chloroacetamide, the corresponding aromatic amine would be phenylurea.

Role of Reaction Conditions and Catalysts

The success of the chloroacetylation reaction is highly dependent on the chosen reaction conditions and the use of appropriate catalysts or bases to neutralize the HCl byproduct.

Solvents: A variety of organic solvents are employed to facilitate this reaction. Dichloromethane (B109758) and tetrahydrofuran (B95107) (THF) are commonly used at room temperature. researchgate.netprepchem.comresearchgate.net Other solvents, such as acetic acid, have also been reported. sigmaaldrich.com Under specific conditions, including for the synthesis of chloroacetamide compounds with significant steric hindrance, reactions can even be conducted in a water phase system. google.com

Bases and Catalysts: The HCl generated during the reaction must be neutralized to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Common bases used for this purpose include tertiary amines like triethylamine (B128534) or stronger, non-nucleophilic amidine bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netprepchem.comresearchgate.netsphinxsai.com Inorganic bases like potassium carbonate are also utilized. researchgate.net In some preparations, an excess of the aromatic amine itself can serve as the base. researchgate.net The reaction temperature is often controlled, with some procedures specifying cooling in an ice bath to manage the exothermic nature of the acylation. prepchem.comsphinxsai.com

Yield Optimization Strategies in Synthesis

Optimizing the reaction yield is a critical aspect of synthesizing N-aryl-2-chloroacetamides. Research has focused on the systematic study of catalysts and solvent systems to maximize product formation. For instance, a facile, one-pot synthesis of amides from aromatic amines and chloroacetyl chloride has been developed using DBU as a catalyst. researchgate.net Studies comparing different bases and solvents for the reaction of aniline (B41778) with chloroacetyl chloride have shown that the combination of DBU in THF at room temperature provides superior yields, often ranging from 75% to 95%. researchgate.netsphinxsai.com

The optimization of reaction conditions for the synthesis of 2-chloro-N-phenylacetamide, a representative N-aryl-2-chloroacetamide, is summarized below.

| Entry | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | DBU | THF | 3 | 95 | researchgate.netsphinxsai.com |

| 2 | DBU | DCM | 4 | 89 | researchgate.net |

| 3 | DBU | Acetonitrile | 5 | 82 | researchgate.net |

| 4 | DBU | Ethyl Acetate | 6 | 75 | researchgate.net |

| 5 | DABCO | THF | 6 | 84 | researchgate.net |

| 6 | Triethylamine | Dichloromethane | 18 | - | prepchem.com |

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; DABCO: 1,4-diazabicyclo[2.2.2]octane; THF: Tetrahydrofuran; DCM: Dichloromethane. Yield for entry 6 was not specified but described as a successful synthesis.

Reactivity Profiles and Mechanistic Investigations

The chemical behavior of N-(anilinocarbonyl)-2-chloroacetamide is dominated by the reactivity of the α-chloroacetyl group.

Nucleophilic Substitution Reactions at the Chlorine Atom

The key feature of the chemical reactivity of N-aryl-2-chloroacetamides is the susceptibility of the chlorine atom to be displaced by a wide array of nucleophiles. researchgate.netresearchgate.net The electron-withdrawing nature of the adjacent carbonyl group activates the C-Cl bond, facilitating bimolecular nucleophilic substitution (SN2) reactions. nih.gov This high reactivity makes these compounds highly versatile synthetic intermediates, allowing for the introduction of various functional groups by reacting them with nucleophiles based on oxygen, nitrogen, or sulfur. researchgate.net

Interactions with Oxygen Nucleophiles

N-aryl-2-chloroacetamides readily react with oxygen-based nucleophiles to form new carbon-oxygen bonds, displacing the chloride ion. This reaction pathway has been exploited for the synthesis of more complex molecules. For example, the alkylation of phenolic hydroxyl groups is a common transformation. Specifically, 2-(Pyridin-3-yloxy)acetamides have been synthesized through the reaction of various N-substituted chloroacetamides with the hydroxyl group of 2-arylpyridin-3-ols. researchgate.net

Another notable transformation involves the reaction of 2-chloro-N-aryl acetamides with potassium hydroxide (B78521) in the presence of a copper catalyst (CuCl₂·2H₂O) to yield N-aryl glycines. nih.gov This process occurs through a one-pot, two-step sequence involving the formation of a 1,4-diarylpiperazine-2,5-dione intermediate, which is subsequently cleaved by the hydroxide to afford the final product in high yields. nih.gov

| N-Aryl-2-chloroacetamide Substrate | Oxygen Nucleophile | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Substituted Chloroacetamides | 2-Arylpyridin-3-ols | - | 2-(Pyridin-3-yloxy)acetamides | researchgate.net |

| 2-Chloro-N-aryl acetamides | Potassium Hydroxide (KOH) | CuCl₂·2H₂O, Acetonitrile, Reflux | N-Aryl glycines | nih.gov |

The chemical compound N-(anilinocarbonyl)-2-chloroacetamide, also known as 1-(2-chloroacetyl)-3-phenylurea, is a versatile reagent in organic synthesis. Its reactivity is primarily centered around the electrophilic nature of the carbon atom bearing a chlorine atom, making it susceptible to nucleophilic substitution. This reactivity allows for a variety of chemical transformations, including intermolecular reactions with nucleophiles and subsequent intramolecular cyclizations to form a diverse range of heterocyclic systems. nih.gov

1 Intermolecular Reactions

The labile chlorine atom in N-(anilinocarbonyl)-2-chloroacetamide is readily displaced by various nucleophiles. This substitution is a foundational step for creating more complex molecules and serves as a common pathway to the synthesis of heterocyclic compounds. nih.gov

2 Interactions with Nitrogen Nucleophiles

N-(anilinocarbonyl)-2-chloroacetamide reacts with a range of nitrogen-containing nucleophiles, such as primary and secondary amines. The reaction typically proceeds via a standard SN2 mechanism, where the nitrogen atom of the nucleophile attacks the carbon atom attached to the chlorine, displacing the chloride ion. This results in the formation of a new carbon-nitrogen bond. For instance, the reaction with substituted anilines in the presence of a base leads to the corresponding N-substituted glycine (B1666218) anilide derivatives.

One common synthetic route involves the treatment of 2-chloro-N-substituted phenyl acetamide (B32628) with ethylenediamine (B42938) in the presence of toluene (B28343) and sulfur to yield imidazole (B134444) derivatives. wjpsonline.com This highlights the utility of the chloroacetamide moiety as a building block for nitrogen-containing heterocycles. The general reactivity of N-aryl-2-chloroacetamides with amines is well-established, often using a base like triethylamine or potassium carbonate in a suitable solvent such as dichloromethane or DMF. nih.gov

| Nitrogen Nucleophile | Reagents/Conditions | Product Type | Reference |

| Primary/Secondary Amines | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH2Cl2) | N-substituted glycine derivatives | nih.gov |

| Ethylenediamine | Toluene, Sulfur | Imidazole precursors | wjpsonline.com |

| Substituted Anilines | Base, Solvent | 2-(arylamino)-N-(phenylcarbamoyl)acetamide | nih.gov |

3 Interactions with Sulfur Nucleophiles

The high nucleophilicity of sulfur compounds makes them excellent partners for reactions with α-haloacetamides like N-(anilinocarbonyl)-2-chloroacetamide. nih.gov Thiols, thiourea (B124793), and thiosemicarbazide (B42300) are common sulfur nucleophiles used in these transformations. The reaction with thiourea or its derivatives is a particularly important pathway for the synthesis of thiazole (B1198619) and thiazolidinone heterocycles.

For example, N-aryl-2-chloroacetamides react with thiourea in the presence of a base (like ethanolic KOH) to afford N-aryl-thiazol-amines. ekb.eg Similarly, reaction with thiosemicarbazide yields 2-hydrazinyl-N-phenyl-thiazol-amine derivatives. ekb.eg Another crucial reaction is with ammonium (B1175870) thiocyanate (B1210189), which, upon refluxing in ethanol (B145695), leads to the heterocyclization product 2-(arylimino)thiazolidin-4-one. encyclopedia.pub These reactions underscore the role of the chloroacetamide group as a key electrophile in C-S bond formation, paving the way for various heterocyclic systems.

| Sulfur Nucleophile | Reagents/Conditions | Product Type | Reference |

| Thiourea | Ethanolic KOH, Reflux | Thiazole-2,4-diamine derivatives | ekb.eg |

| Ammonium Thiocyanate | Ethanol, Reflux | 2-(Arylimino)thiazolidin-4-one | encyclopedia.pub |

| Thioglycolic Acid | Anhydrous ZnCl2, DMF | Thiazolidin-4-one derivatives | nih.gov |

2 Intramolecular Cyclization Pathways

The initial nucleophilic substitution on N-(anilinocarbonyl)-2-chloroacetamide often produces an intermediate that is primed for a subsequent intramolecular cyclization. This two-step, one-pot process is an efficient strategy for constructing five- and six-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. nih.gov

1 Formation of Imidazole Derivatives

Imidazole rings can be synthesized from N-(anilinocarbonyl)-2-chloroacetamide precursors. A common method involves the reaction of an α-halo carbonyl compound with an amidine. beilstein-journals.org In a related synthesis, 2-chloro-N-substituted phenyl acetamides are treated with ethylenediamine, which acts as a dinucleophile. wjpsonline.com The initial substitution of the chlorine by one amino group is followed by an intramolecular cyclization and dehydration involving the second amino group and the carbonyl of the acetamide, ultimately forming the imidazole ring. While specific examples starting directly from N-(anilinocarbonyl)-2-chloroacetamide are not extensively detailed, the established reactivity of the chloroacetyl group makes it a viable substrate for such transformations.

2 Formation of Pyrrole (B145914) Derivatives

The synthesis of pyrroles from chloroacetamide derivatives is less direct than for other heterocycles but can be achieved through multi-step sequences. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a fundamental method for pyrrole formation. uctm.edu A synthetic strategy could involve the reaction of N-(anilinocarbonyl)-2-chloroacetamide with a nucleophile that introduces the remaining atoms required to form a 1,4-dicarbonyl intermediate, which can then cyclize with the urea (B33335) nitrogen or an external amine. More advanced methods involve transition-metal-catalyzed cyclizations of appropriate precursors derived from chloroacetamides. nih.gov

3 Formation of Thiazolidin-4-one Systems

The synthesis of thiazolidin-4-ones is one of the most well-documented transformations of N-aryl-2-chloroacetamides. nih.gov A highly efficient and common method is the cyclocondensation reaction with a sulfur-containing nucleophile that also possesses a carboxylic acid group, such as thioglycolic acid (mercaptoacetic acid). nih.govorganic-chemistry.org The reaction typically proceeds by initial S-alkylation, where the sulfur atom of thioglycolic acid displaces the chlorine atom. This is followed by an intramolecular cyclization, where the nitrogen of the amide attacks the carbonyl carbon of the thioglycolic acid moiety, eliminating a molecule of water to form the five-membered thiazolidin-4-one ring. The reaction is often catalyzed by a Lewis acid like anhydrous zinc chloride or conducted in a high-boiling solvent like N,N-dimethylformamide (DMF). nih.gov

Another pathway involves the reaction of N-aryl-2-chloroacetamides with thiourea. The initial product can then undergo further reactions or rearrangements to yield thiazolidinone derivatives. For example, reaction with ammonium thiocyanate in refluxing ethanol directly yields 2-(arylimino)thiazolidin-4-ones. encyclopedia.pub

| Reagent | Conditions | Key Intermediate | Resulting Heterocycle | Reference |

| Thioglycolic Acid | Anhydrous ZnCl2, DMF, Reflux | S-alkylated intermediate | 3-(phenylcarbamoyl)thiazolidin-4-one | nih.gov |

| Ammonium Thiocyanate | Ethanol, Reflux | Isothiocyanate adduct | 2-(phenylcarbamoylimino)thiazolidin-4-one | encyclopedia.pub |

| Thiosemicarbazide | Base, Ethanol | Hydrazono intermediate | Thiazolidin-4-one with hydrazono side chain | mdpi.com |

4 Formation of Thiophene (B33073) Derivatives

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. researchgate.netijprajournal.com The classical approach involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. amazonaws.comekb.eg N-(anilinocarbonyl)-2-chloroacetamide can be envisioned as a precursor in modified Gewald-type syntheses. For instance, it can be used to alkylate a pre-formed enaminonitrile or similar active methylene (B1212753) compound. The resulting intermediate, containing the sulfur atom (from a reagent like Na2S or thiourea), can then undergo intramolecular cyclization to form the thiophene ring. While direct application of the classical Gewald reaction is not typical for chloroacetamides, their electrophilic nature allows them to participate in related tandem reactions that culminate in the formation of thiophene derivatives. bohrium.com

Alkylation Mechanisms Involving Primary Amines

The chemical reactivity of N-(anilinocarbonyl)-2-chloroacetamide is largely dictated by the presence of a chlorine atom on the α-carbon relative to the carbonyl group. This chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. researchgate.net Primary amines, being effective nucleophiles due to the lone pair of electrons on the nitrogen atom, readily react with N-(anilinocarbonyl)-2-chloroacetamide and its analogs. This reaction, a nucleophilic substitution, is a fundamental transformation for forming new carbon-nitrogen bonds. researchgate.netnih.gov

SN2 Reaction Mechanisms

The alkylation of primary amines by N-(anilinocarbonyl)-2-chloroacetamide typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. masterorganicchemistry.com

The key features of the SN2 reaction in this context are:

Backside Attack: The primary amine's nucleophilic nitrogen atom approaches the α-carbon from the side opposite to the carbon-chlorine bond (180° from the leaving group). masterorganicchemistry.com

Transition State: A transient, high-energy transition state is formed where the nitrogen-carbon bond is partially formed, and the carbon-chlorine bond is partially broken. The central carbon atom momentarily adopts a trigonal bipyramidal geometry. masterorganicchemistry.com

Stereochemistry: If the α-carbon were a chiral center, the SN2 mechanism would result in a predictable inversion of its stereochemical configuration, known as a Walden inversion. masterorganicchemistry.com

Rate Law: The reaction rate is dependent on the concentrations of both the nucleophile (the primary amine) and the substrate (N-(anilinocarbonyl)-2-chloroacetamide). This second-order kinetic profile is a defining characteristic of the SN2 mechanism. masterorganicchemistry.com

Observations of Mono- and Dialkylation

When a primary amine reacts with an alkylating agent like N-(anilinocarbonyl)-2-chloroacetamide, the reaction can potentially yield two products: a monoalkylated secondary amine or a dialkylated tertiary amine.

Monoalkylation: The initial SN2 reaction between the primary amine and N-(anilinocarbonyl)-2-chloroacetamide produces a secondary amine. This is often the desired product in synthetic chemistry. researchgate.net

Dialkylation: The secondary amine formed through monoalkylation is also nucleophilic and can react with a second molecule of N-(anilinocarbonyl)-2-chloroacetamide. This second alkylation step leads to the formation of a tertiary amine.

Controlling the selectivity between mono- and dialkylation is a common challenge in amine alkylation. rsc.org Several factors influence the product distribution:

Stoichiometry: Using a large excess of the primary amine favors monoalkylation by increasing the probability that a molecule of the chloroacetamide will encounter a primary amine rather than the secondary amine product.

Reaction Conditions: Factors such as the solvent, temperature, and the presence of a base can be optimized to favor the formation of the monoalkylated product. nih.gov For instance, some catalytic systems using non-noble metals have been developed to achieve the selective monoalkylation of anilines with alcohols, highlighting the importance of catalyst choice in controlling reactivity. nih.gov

The potential for dialkylation arises because the secondary amine product is often of similar or even greater nucleophilicity than the starting primary amine. Therefore, careful control of reaction parameters is crucial for synthesizing the desired N-substituted product selectively. researchgate.net

Derivatization Strategies Utilizing N-(anilinocarbonyl)-2-chloroacetamide as a Precursor

The reactive α-chloroacetyl group makes N-(anilinocarbonyl)-2-chloroacetamide a valuable and versatile precursor in synthetic organic chemistry. researchgate.net Its ability to alkylate a wide range of nucleophiles allows for its derivatization into numerous other compounds and its incorporation into more complex molecular frameworks. researchgate.net

Synthesis of Novel Analogs and Conjugates

N-(anilinocarbonyl)-2-chloroacetamide and related N-aryl-2-chloroacetamides serve as key building blocks for synthesizing a variety of novel compounds. The straightforward substitution of the chlorine atom enables the attachment of diverse functional groups and heterocyclic systems. researchgate.net For example, N-aryl-2-chloroacetamide derivatives can be cyclized with ammonium thiocyanate to produce 2-(arylimino)thiazolidin-4-ones. researchgate.net This demonstrates how the simple chloroacetamide moiety can be transformed into a more complex heterocyclic structure.

Below is a table summarizing the synthesis of different analogs using N-aryl-2-chloroacetamides as precursors.

| Precursor | Reagent(s) | Product Type | Ref. |

| N-aryl-2-chloroacetamide | Ammonium thiocyanate | 2-(arylimino)thiazolidin-4-one | researchgate.net |

| N-aryl-2-chloroacetamide | 4-substituted anilines | 2-(arylamino)-N-arylacetamide | researchgate.net |

| N-(4-acetylphenyl)-2-chloroacetamide | Substituted benzaldehydes | Chalcones | researchgate.net |

| N-substituted chloroacetamides | Indole derivatives / NaH | Indolyl-N-substituted acetamides | researchgate.net |

Incorporation into Complex Molecular Architectures

Beyond the synthesis of relatively simple analogs, N-(anilinocarbonyl)-2-chloroacetamide is an effective reagent for integrating the anilinocarbonyl-acetamide substructure into larger and more complex molecules. This strategy is widely used in medicinal chemistry and materials science to build intricate molecular architectures.

A clear example of this is the alkylation of complex amines. The title compounds, 2-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-N-substituted-acetamide, were synthesized by alkylating 7-chloro-4-piperazin-1-yl-quinoline with various N-substituted chloroacetamides. researchgate.net This reaction, carried out using potassium carbonate and potassium iodide in dimethylformamide, effectively links the chloroacetamide-derived fragment to a quinoline-piperazine core, resulting in a significantly more complex molecule. researchgate.net

This approach highlights the utility of N-(anilinocarbonyl)-2-chloroacetamide as a modular building block. The table below illustrates how different N-substituted chloroacetamides can be used to build complex structures.

| Precursor | Substrate | Resulting Complex Architecture | Ref. |

| N-substituted chloroacetamides | 7-chloro-4-piperazin-1-yl-quinoline | 2-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-N-substituted-acetamide | researchgate.net |

| N-substituted chloroacetamides | 5-(4-hydroxybenzylidene)-hydantoin | O-alkylated hydantoin (B18101) derivatives | researchgate.net |

| N-substituted chloroacetamides | 2-arylpyridin-3-ols | 2-(Pyridin-3-yloxy)acetamides | researchgate.net |

This modular synthetic approach allows for the systematic modification of a core structure, enabling the exploration of structure-activity relationships in drug discovery and the tuning of properties in materials science.

Advanced Spectroscopic and Structural Characterization of N Anilinocarbonyl 2 Chloroacetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For N-(anilinocarbonyl)-2-chloroacetamide, a combination of one-dimensional and two-dimensional NMR techniques is employed for a comprehensive analysis.

One-Dimensional (¹H, ¹³C, ¹⁵N) NMR Data Analysis

One-dimensional NMR spectra, including ¹H, ¹³C, and ¹⁵N, are fundamental for the initial structural assessment of N-(anilinocarbonyl)-2-chloroacetamide.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(anilinocarbonyl)-2-chloroacetamide is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group would typically appear in the downfield region, approximately between 7.0 and 7.6 ppm, showing characteristic splitting patterns (doublets and triplets) due to coupling between adjacent protons. The methylene (B1212753) protons (CH₂) adjacent to the chlorine atom and the carbonyl group are expected to resonate as a singlet at around 4.2-4.3 ppm. The two N-H protons of the urea (B33335) and amide functionalities would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the urea and acetamide (B32628) groups are expected to be the most deshielded, appearing in the range of 164-166 ppm. The aromatic carbons of the phenyl ring would resonate between 120 and 137 ppm. The methylene carbon (CH₂) attached to the chlorine atom is anticipated to have a chemical shift of approximately 43 ppm.

¹⁵N NMR Spectroscopy: Due to the presence of two nitrogen atoms in different chemical environments (amide and urea), ¹⁵N NMR spectroscopy can offer valuable insights. The chemical shifts in ¹⁵N NMR are sensitive to the hybridization and electronic environment of the nitrogen atoms. For N-(anilinocarbonyl)-2-chloroacetamide, two distinct signals are expected. The nitrogen of the amide group is predicted to have a chemical shift in the range of 145-155 ppm, while the ureido nitrogen is expected to be in a similar or slightly downfield region. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(anilinocarbonyl)-2-chloroacetamide

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O (acetamide) | - | ~165 |

| C=O (urea) | - | ~164 |

| Phenyl C1' | - | ~137 |

| Phenyl C2'/C6' | ~7.5 | ~120 |

| Phenyl C3'/C5' | ~7.3 | ~129 |

| Phenyl C4' | ~7.1 | ~125 |

| CH₂ | ~4.2 | ~43 |

| NH (amide) | Broad singlet | - |

| NH (urea) | Broad singlet | - |

Note: The chemical shifts are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are instrumental in confirming the connectivity of atoms within a molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. libretexts.orgcolumbia.edu For N-(anilinocarbonyl)-2-chloroacetamide, an HSQC spectrum would show a cross-peak connecting the signal of the methylene protons (CH₂) to the signal of the methylene carbon. Similarly, the aromatic protons would show correlations to their directly attached aromatic carbons. This technique unequivocally establishes the direct C-H bonds in the molecule.

Conformational Analysis via NMR

The presence of amide and urea linkages in N-(anilinocarbonyl)-2-chloroacetamide suggests the possibility of restricted rotation around the C-N bonds, leading to different conformational isomers. mdpi.com NMR spectroscopy is a key tool for investigating such conformational dynamics.

The rotation around the amide bond can be slow on the NMR timescale, potentially leading to the observation of distinct sets of signals for different conformers at room temperature or upon cooling. mdpi.com Variable temperature NMR studies can be employed to monitor changes in the spectra as a function of temperature. At higher temperatures, the rate of rotation may increase, causing the distinct signals to coalesce into a single averaged signal. Analysis of these changes can provide thermodynamic parameters for the rotational barrier.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of protons. beilstein-journals.org For N-(anilinocarbonyl)-2-chloroacetamide, NOE correlations could help determine the preferred orientation of the phenyl group relative to the rest of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For N-(anilinocarbonyl)-2-chloroacetamide (C₉H₉ClN₂O₂), the expected exact mass can be calculated with high accuracy. scbt.com This precise mass measurement is a critical step in confirming the identity of the compound, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: Molecular Formula and Mass of N-(anilinocarbonyl)-2-chloroacetamide

| Property | Value |

| Molecular Formula | C₉H₉ClN₂O₂ |

| Molecular Weight | 212.63 g/mol |

| Exact Mass | 212.0353 Da |

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple steps of mass analysis, typically by selecting a specific ion, fragmenting it, and then analyzing the fragments. wikipedia.org This technique is invaluable for structural elucidation.

In a typical MS/MS experiment of N-(anilinocarbonyl)-2-chloroacetamide, the protonated molecule [M+H]⁺ would be selected in the first stage of the mass spectrometer. This precursor ion would then be subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these product ions provides a "fingerprint" of the molecule's structure.

A plausible fragmentation pathway for N-(anilinocarbonyl)-2-chloroacetamide would likely involve the cleavage of the amide and urea bonds. Key expected fragment ions could include:

Loss of the chloroacetyl group, leading to the formation of a phenylurea cation.

Cleavage of the bond between the two carbonyl groups.

Fragmentation of the phenyl ring.

By analyzing the masses of these fragments, the connectivity of the different functional groups within the molecule can be definitively confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. In N-(anilinocarbonyl)-2-chloroacetamide and its derivatives, the IR spectrum reveals characteristic absorption bands corresponding to its constituent bonds.

The key functional groups include the N-H group of the amide, the carbonyl (C=O) groups, the aromatic C-H and C=C bonds of the phenyl ring, and the C-Cl bond of the chloroacetamide moiety. The positions of these bands can provide insight into the molecular structure and bonding environment. For instance, the N-H stretching vibration typically appears in the range of 3300-3500 cm⁻¹, while the C=O stretching vibrations for the amide and urea functionalities are expected in the 1650-1750 cm⁻¹ region. pressbooks.pubopenstax.org The presence of hydrogen bonding can cause these bands to broaden or shift. openstax.org

Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ range. openstax.orgvscht.cz The aliphatic C-H stretching from the -CH₂- group is expected between 2850 and 2960 cm⁻¹. pressbooks.pubopenstax.org The absorption due to the C-Cl bond is typically found in the fingerprint region, usually between 600 and 800 cm⁻¹.

Below is a table summarizing the characteristic IR absorption bands for the functional groups found in N-(anilinocarbonyl)-2-chloroacetamide and similar structures.

| Functional Group | Type of Vibration | Characteristic Absorption (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=O (Urea/Amide) | Stretching | 1650 - 1750 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1400 |

| C-Cl | Stretching | 600 - 800 |

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing detailed information about its three-dimensional structure. drawellanalytical.com

The analysis of single-crystal X-ray diffraction data allows for the determination of the unit cell parameters, crystal system, and space group. For derivatives of N-(anilinocarbonyl)-2-chloroacetamide, such as N-(2,4,5-trichlorophenyl)-2-chloroacetamide, structural studies have revealed detailed crystallographic information. znaturforsch.com These studies show that substitutions on the phenyl ring and the acetamide side chain can significantly influence the crystal symmetry and packing. znaturforsch.com

The table below presents crystallographic data for representative chloroacetamide derivatives.

| Compound | N-(2,4,5-trichlorophenyl)-2-chloroacetamide znaturforsch.com | 2-Chloro-N-methyl-N-phenylacetamide researchgate.net |

| Chemical Formula | C₈H₅Cl₄NO | C₉H₁₀ClNO |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 4.732(1) | 7.3391(12) |

| b (Å) | 29.522(3) | 6.5898(10) |

| c (Å) | 7.734(1) | 18.941(3) |

| α (°) | 90 | 90 |

| β (°) | 108.33(1) | 91.192(9) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1025.9(2) | 915.9(2) |

| Z | 4 | 4 |

The stability and packing of molecules in a crystal are heavily influenced by non-covalent interactions, particularly hydrogen bonds. In the crystal structures of N-substituted 2-chloroacetamides, both intermolecular and intramolecular hydrogen bonds play a critical role.

Intramolecular hydrogen bonds can also occur, influencing the conformation of the molecule. nih.govrsc.org A study on 2-chloroacetamide (B119443) suggested the presence of an intramolecular hydrogen bond between the chlorine atom and a hydrogen atom of the amide group. nih.gov These interactions are crucial for determining the preferred molecular shape and can affect the molecule's chemical and physical properties.

The table below details typical hydrogen bonding interactions found in the crystal structures of related acetamide derivatives.

| Type of Interaction | Donor-H···Acceptor | Description |

| Intermolecular | N-H···O=C | Links molecules, often forming chains or dimers. nih.govmdpi.com |

| Intermolecular | C-H···O | Connects molecular layers or chains. nih.gov |

| Intermolecular | C-H···Cl | Contributes to the three-dimensional packing. nih.gov |

| Intramolecular | N-H···O | Can influence molecular conformation. rsc.org |

| Intramolecular | N-H···Cl | May stabilize specific conformers. nih.gov |

Structure Activity Relationship Sar and Computational Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical properties or theoretical molecular descriptors of the compounds with their activity.

In the study of N-substituted phenyl-2-chloroacetamides, both ligand-based and structure-based QSAR approaches have been employed. Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown. These models are built upon the principle that molecules with similar structures are likely to have similar biological activities. For a series of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, cheminformatics prediction models such as Molinspiration, SwissADME, PreADMET, and PkcSM were used to predict their biological activity based on their molecular properties. nih.govnih.govresearchgate.netproquest.comresearchgate.netbg.ac.rs These models rely on descriptors calculated from the 2D or 3D structure of the ligands themselves.

Structure-based approaches, on the other hand, are applicable when the 3D structure of the target protein is known. These methods consider the interactions between the ligand and the protein's binding site. While the provided information primarily details ligand-based QSAR studies for this class of compounds, structure-based drug design often follows, utilizing insights from molecular docking.

Predictive QSAR models have been successfully developed for analogues of N-(anilinocarbonyl)-2-chloroacetamide. For instance, in a study of N-arylphenyl-2,2-dichloroacetamide analogues with anticancer properties, various chemometric methods like multiple linear regression (MLR), factor analysis-based MLR, principal component regression (PCR), and partial least squares combined with genetic algorithms (GA-PLS) were used. nih.gov The best model, derived from GA-PLS, could predict 90% of the variance in cytotoxic activity, demonstrating a strong predictive capacity. nih.gov

Similarly, for a series of N-(substituted phenyl)-2-chloroacetamides, QSAR analysis was used to screen for their antimicrobial potential. nih.govnih.govresearchgate.netproquest.comresearchgate.netbg.ac.rs These studies confirmed that the biological activity of these compounds is influenced by the position of substituents on the phenyl ring. nih.govresearchgate.net For example, halogenated p-substituted phenyl rings in compounds like N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides were associated with higher lipophilicity and, consequently, greater activity against Gram-positive bacteria and pathogenic yeasts. researchgate.net These models often rely on physicochemical descriptors as shown in the table below.

Table 1: Physicochemical Properties of Selected N-(substituted phenyl)-2-chloroacetamides

| Compound | Molecular Weight ( g/mol ) | Number of Rotatable Bonds | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Molar Refractivity | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|---|---|

| N-phenyl chloroacetamide | 169.61 | 3 | 1 | 2 | 45.55 | 29.10 |

| N-(4-methylphenyl) chloroacetamide | 183.63 | 3 | 1 | 2 | 50.52 | 29.10 |

| N-(4-acetylphenyl) chloroacetamide | - | - | - | - | - | 46.17 |

| N-(4-hydroxyphenyl) chloroacetamide | - | - | - | - | - | 49.33 |

| N-(3-cyanophenyl) chloroacetamide | - | - | - | - | - | 52.89 |

| N-(4-cyanophenyl) chloroacetamide | - | - | - | - | - | 52.89 |

| N-(4-bromophenyl)-2-chloroacetamide | - | - | - | - | - | - |

Data sourced from a study on newly synthesized N-(substituted phenyl)-2-chloroacetamides. nih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools to visualize and analyze the interactions between a ligand and its target protein at an atomic level.

Molecular docking studies have been instrumental in predicting the binding modes of chloroacetamide derivatives within the active sites of various biological targets. For instance, in the context of anticancer activity, N-arylphenyl-2,2-dichloroacetamide analogues were docked into the active site of pyruvate (B1213749) dehydrogenase kinases (PDK1-4), revealing a good correlation between the docking results and the QSAR findings. nih.gov

In the realm of antimicrobial research, molecular docking has been used to support the hypothesis that chloroacetamide derivatives exert their effect by targeting bacterial enzymes. Studies have docked these compounds into bacterial DNA gyrase and Topoisomerase II, proteins crucial for bacterial transcription and replication. researchgate.neteurjchem.com Furthermore, for the antifungal activity of 2-chloro-N-phenylacetamide against Candida species, in silico studies suggested that the compound likely inhibits the enzyme dihydrofolate reductase (DHFR). nih.gov Docking studies of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have also been performed to understand their binding modes with their respective receptors. nih.gov Covalent docking has also been employed to generate binding pose hypotheses for chloroacetamide fragments in the palmitate pocket of TEADs, which are transcriptional regulators. nih.gov

Molecular docking simulations also provide an estimation of the binding affinity, often expressed as a docking score or binding energy. These values help in ranking potential drug candidates. For N-aryl-2-(N-disubstituted) acetamide (B32628) compounds, re-scoring of the molecular docking poses was performed using MMGBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) calculations to get a more accurate estimation of the binding free energy (ΔGbind). semanticscholar.org This allows for a more quantitative comparison of the binding strengths of different ligands to a target protein.

Molecular dynamics (MD) simulations offer a more dynamic picture of the protein-ligand complex, allowing for the assessment of its stability over time. For 2-chloro-N-phenylacetamide, MD studies were conducted to investigate its interaction with the enzyme dihydrofolate reductase in Candida species, providing further evidence for its proposed mechanism of antifungal action. nih.gov

Theoretical Mechanistic Studies

Theoretical mechanistic studies aim to elucidate the precise molecular steps involved in the biological action of a compound. For N-(anilinocarbonyl)-2-chloroacetamide and its analogues, these studies often build upon the findings from molecular docking and dynamics.

The chemical reactivity of N-aryl 2-chloroacetamides is a key aspect of their mechanism, particularly the susceptibility of the chlorine atom to nucleophilic substitution. researchgate.net This reactivity allows these compounds to act as alkylating agents. For instance, chloroacetamide is known to be a chlorinated sulfhydryl alkylating reagent that can form covalent bonds with the thiol group of cysteine residues in proteins. nih.gov This covalent modification can irreversibly inhibit the function of the target protein.

Computational studies support this mechanism. The screening of a chloroacetamide fragment library identified covalent inhibitors of the TEAD protein, which form a covalent bond with a conserved cysteine in the protein's palmitate pocket. nih.gov Theoretical studies, therefore, not only predict how these molecules bind but also how they might react with their biological targets, providing a comprehensive understanding of their mechanism of action.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of N-(anilinocarbonyl)-2-chloroacetamide. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, valuable inferences can be drawn from computational analyses of structurally related compounds, such as N-aryl acetamides and phenylureas.

For a molecule like N-(anilinocarbonyl)-2-chloroacetamide, DFT calculations would typically be performed using a basis set like B3LYP/6-311++G(d,p) to optimize the molecular geometry and determine various electronic properties. nih.gov Key parameters that would be investigated include:

Molecular Geometry: Calculations would reveal bond lengths, bond angles, and dihedral angles, confirming the planarity of the amide and urea (B33335) moieties. X-ray crystallography studies on related N,N'-diphenyl-N,N'-diethylurea show that the amide groups can have a nonplanar distortion. nih.gov

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For N-(anilinocarbonyl)-2-chloroacetamide, the HOMO is likely localized on the electron-rich aniline (B41778) ring, while the LUMO may be distributed over the carbonyl groups and the chloroacetyl moiety, indicating these as sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution and identify electrophilic and nucleophilic sites. Regions of negative potential, likely around the carbonyl oxygen atoms, are susceptible to electrophilic attack, while positive potential regions, particularly around the amide and urea protons, indicate sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the molecule's stability. nih.gov

The following table summarizes the typical quantum chemical parameters that would be calculated for N-(anilinocarbonyl)-2-chloroacetamide and their significance, based on studies of similar compounds.

| Parameter | Significance | Expected Findings for N-(anilinocarbonyl)-2-chloroacetamide |

| HOMO Energy | Indicates electron-donating ability | Localized on the aniline ring |

| LUMO Energy | Indicates electron-accepting ability | Distributed over carbonyls and chloroacetyl group |

| HOMO-LUMO Gap | Chemical reactivity and stability | A moderate gap suggesting potential for biological activity |

| Dipole Moment | Polarity of the molecule | A significant dipole moment due to polar functional groups |

| MEP | Electron density and reactive sites | Negative potential on carbonyl oxygens, positive on N-H protons |

Reaction Pathway Energetics

The study of reaction pathway energetics for N-(anilinocarbonyl)-2-chloroacetamide can provide valuable information about its formation, stability, and degradation. Computational methods can be used to model reaction mechanisms and calculate activation energies, which are crucial for understanding the kinetics of these processes.

Formation: The synthesis of N-(anilinocarbonyl)-2-chloroacetamide likely involves the acylation of phenylurea with chloroacetyl chloride. Computational modeling of this reaction would involve identifying the transition state and calculating the activation energy barrier. The reaction is expected to proceed via a nucleophilic attack of the urea nitrogen on the carbonyl carbon of the chloroacetyl chloride.

Hydrolysis: The hydrolysis of the urea and amide linkages is a key degradation pathway. Studies on the spontaneous hydrolysis of urea have shown that the dominant pathway is a neutral hydrolysis involving the addition of water to the carbonyl carbon. nih.gov The free energy barrier for this process is computationally demanding to determine accurately but is essential for predicting the compound's stability in aqueous environments. The hydrolysis of phenylureas can be influenced by pH and the presence of catalysts. nih.gov

A general representation of the energetic profile for a chemical reaction is provided below:

| Reaction Coordinate | Description |

| Reactants | Starting materials (e.g., phenylurea and chloroacetyl chloride) |

| Transition State | Highest energy point along the reaction pathway |

| Products | Final compounds (e.g., N-(anilinocarbonyl)-2-chloroacetamide) |

| Activation Energy (ΔG‡) | Energy difference between reactants and transition state |

| Reaction Energy (ΔG) | Energy difference between reactants and products |

Computational Pharmacokinetics and Pharmacodynamics (PK/PD) Prediction

Computational tools are widely used to predict the pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) properties of new chemical entities.

ADME properties are critical for determining the drug-likeness of a compound. Various in silico models can predict these properties for N-(anilinocarbonyl)-2-chloroacetamide based on its structure.

| ADME Property | Prediction Method | Predicted Outcome for N-(anilinocarbonyl)-2-chloroacetamide |

| Absorption | Lipinski's Rule of Five, BOILED-Egg model | Likely to have good oral bioavailability, as similar chloroacetamides meet these criteria. researchgate.net |

| Distribution | Prediction of blood-brain barrier (BBB) permeability | May have some ability to cross the BBB, depending on its specific physicochemical properties. |

| Metabolism | Prediction of cytochrome P450 (CYP) inhibition/induction | The aniline and acetamide moieties may be susceptible to metabolism by CYP enzymes. |

| Excretion | Prediction of renal or hepatic clearance | The route of excretion would depend on the metabolic fate of the compound. |

Identifying the molecular targets of N-(anilinocarbonyl)-2-chloroacetamide is key to understanding its mechanism of action. Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target.

Given the chloroacetamide moiety, a likely mechanism of action is the covalent inhibition of enzymes through the alkylation of nucleophilic residues, such as cysteine, in the active site. This is a known mechanism for chloroacetamide-based herbicides.

Potential molecular targets could include:

Kinases: Many kinase inhibitors feature a urea or acetamide scaffold.

Proteases: The reactive chloroacetyl group could target cysteine proteases.

Receptor Tyrosine Kinases (RTKs): A study on related phenyl urea derivatives identified Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as a potential target. nih.gov

The following table outlines a hypothetical molecular docking workflow for N-(anilinocarbonyl)-2-chloroacetamide:

| Step | Description |

| 1. Target Selection | Identify potential protein targets based on structural similarity to known inhibitors. |

| 2. Ligand Preparation | Generate a 3D conformation of N-(anilinocarbonyl)-2-chloroacetamide. |

| 3. Protein Preparation | Prepare the 3D structure of the target protein, defining the binding site. |

| 4. Docking Simulation | Run the docking algorithm to predict the binding pose and affinity (docking score). |

| 5. Analysis | Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions). |

Impact of Substituent Modifications on Bioactivity

The biological activity of N-(anilinocarbonyl)-2-chloroacetamide can be modulated by introducing different substituents on the aniline ring. Structure-activity relationship (SAR) studies, often guided by computational predictions, explore these effects.

The electronic properties of the aniline ring are significantly affected by substituents. Electron-donating groups (EDGs) like -OH or -OCH3 would increase the electron density of the ring, potentially enhancing interactions with certain biological targets. Conversely, electron-withdrawing groups (EWGs) such as -NO2 or -CN would decrease the electron density. rsc.orgdoaj.org

A study on N-(substituted phenyl)-2-chloroacetamides demonstrated that antimicrobial activity is influenced by the nature and position of substituents on the phenyl ring. Halogenated substituents in the para-position were found to be among the most active, which was attributed to their high lipophilicity, allowing for better penetration of cell membranes.

The table below summarizes the expected impact of different substituent types on the bioactivity of N-(anilinocarbonyl)-2-chloroacetamide derivatives.

| Substituent Type | Position | Expected Impact on Bioactivity | Rationale |

| Electron-Donating Group (EDG) | Ortho, Para | May increase or decrease activity depending on the target. | Alters electronic properties and steric hindrance. |

| Electron-Withdrawing Group (EWG) | Ortho, Para | May increase or decrease activity depending on the target. | Alters electronic properties and potential for hydrogen bonding. |

| Halogens | Para | Likely to increase activity against certain microbes. | Increases lipophilicity, enhancing membrane permeability. |

| Bulky Groups | Any | May decrease activity due to steric hindrance at the binding site. | Can prevent optimal binding to the target protein. |

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

The antimicrobial potential of N-(anilinocarbonyl)-2-chloroacetamide and related compounds has been explored against a variety of pathogenic microorganisms. The presence of the reactive chloroacetamide group is considered crucial for its biological activity. scielo.brnih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Organisms

Chloroacetamide derivatives, the class to which N-(anilinocarbonyl)-2-chloroacetamide belongs, have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. smolecule.comijpsr.info The efficacy of these compounds is influenced by the substituents on the phenyl ring, which affect their ability to penetrate bacterial cell membranes and interact with cellular targets. smolecule.comnih.gov

Studies on a range of N-(substituted phenyl)-2-chloroacetamides have shown them to be effective against the Gram-positive bacteria Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov Their activity against the Gram-negative bacterium Escherichia coli was found to be comparatively less potent in the same study. nih.gov The lipophilicity conferred by certain substituents on the phenyl ring is thought to enhance the passage of these molecules through the phospholipid bilayer of the bacterial cell membrane. nih.gov In some instances, chloroacetamide derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.5 to 32 μg/mL against resistant Gram-positive bacteria. smolecule.com

While specific data for N-(anilinocarbonyl)-2-chloroacetamide is not extensively detailed, the general activity of the chloroacetamide class suggests its potential as an antibacterial agent.

Antifungal Activity Against Pathogenic Fungi

The antifungal properties of chloroacetamide derivatives have been investigated against several pathogenic fungi. Research on 2-chloro-N-phenylacetamide, a closely related compound, has demonstrated notable activity against fluconazole-resistant Candida species. scielo.brnih.gov This compound exhibited inhibitory and fungicidal effects against various strains of Candida albicans, Candida parapsilosis, and Candida tropicalis. scielo.brnih.gov

Furthermore, 2-chloro-N-phenylacetamide has shown antifungal activity against strains of Aspergillus flavus, with MIC values ranging from 16 to 256 μg/mL. scielo.br The compound was also found to inhibit the germination of conidia in this fungus. scielo.br

The following table summarizes the minimum inhibitory concentration (MIC) of the related compound 2-chloro-N-phenylacetamide against various fungal pathogens.

| Fungal Species | Strain Type | MIC Range (μg/mL) |

| Candida albicans | Fluconazole-Resistant Clinical Strains | 128 - 256 |

| Candida parapsilosis | Fluconazole-Resistant Clinical Strains | 128 - 256 |

| Candida tropicalis | Clinical Isolates | 16 - 256 |

| Aspergillus flavus | Fungal Strains | 16 - 256 |

This data is for the related compound 2-chloro-N-phenylacetamide as reported in scientific studies. scielo.brnih.govscielo.br

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of N-(anilinocarbonyl)-2-chloroacetamide and its analogs are believed to stem from several mechanisms that disrupt essential cellular processes in microorganisms.

A primary proposed mechanism of action for chloroacetamide derivatives involves the covalent modification of bacterial proteins. smolecule.com The reactive chloroacetamide group can form stable thioether bonds with the cysteine residues of essential bacterial enzymes. smolecule.com This irreversible binding, a form of covalent inhibition, leads to the permanent inactivation of these enzymes, thereby disrupting critical metabolic pathways, including protein synthesis and cell wall formation, ultimately resulting in bacterial death. smolecule.com

There is evidence to suggest that chloroacetamide compounds may interfere with the synthesis of nucleic acids. In silico studies on 2-chloro-N-phenylacetamide have suggested that its antifungal activity may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of precursors required for DNA and RNA synthesis. Another study also pointed to the possible inhibition of thymidylate synthase in Aspergillus flavus, which would also disrupt DNA synthesis. scielo.br

Alteration of cell membrane permeability is another potential mechanism of antimicrobial action. Studies on certain chloroacetamide derivatives have shown that they can cause cell lysis and the release of cytoplasmic materials such as DNA and RNA, which is indicative of damage to the cell membrane. nih.gov

In the context of antifungal activity, the role of membrane interaction appears to be species-dependent. For instance, one study on 2-chloro-N-phenylacetamide against Aspergillus flavus suggested that a likely mechanism of action is binding to ergosterol, a key component of the fungal plasma membrane. scielo.br Conversely, research on the same compound against Candida species indicated that the mechanism did not involve binding to ergosterol or causing damage to the fungal cell wall. scielo.brnih.gov

Herbicidal Properties and Agro-Chemical Applications

Chloroacetamides represent a significant and widely utilized class of herbicides, valued for their efficacy against many annual grasses and certain broadleaf weeds in major crops like corn, cotton, and soybeans. researchgate.net Typically applied pre-emergence, their mode of action is targeted at inhibiting the growth of nascent weeds before they can establish. researchgate.netresearchgate.net

The herbicidal activity of chloroacetamide derivatives has been quantified against various weed species. Research has demonstrated their effectiveness in controlling problematic agricultural weeds. For instance, novel synthesized chloroacetamide compounds have shown potent activity against the broadleaf weed Anagallis arvensis and the grass weed Lolium temulentum. ekb.egekb.eg The efficacy, often measured as the half-maximal effective concentration (EC50), indicates the concentration of the compound required to inhibit 50% of the plant's growth. Lower EC50 values signify higher herbicidal potency. ekb.eg Other significant grass weeds controlled by the chloroacetamide class include Digitaria sanguinalis (large crabgrass), Echinochloa crus-galli (barnyard grass), Setaria faberi (giant foxtail), and Sorghum halepense (johnsongrass). researchgate.net

The following table displays the herbicidal efficacy of select novel chloroacetamide derivatives against specific weed species, with the standard herbicide Acetochlor provided for comparison. ekb.egekb.eg

| Compound | Weed Species | EC50 (mg/L) |

| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | Anagallis arvensis | 25.1 |

| Lolium temulentum | 30.2 | |

| 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | Anagallis arvensis | 20.4 |

| Lolium temulentum | 24.5 | |

| Acetochlor (Standard) | Anagallis arvensis | 35.5 |

| Lolium temulentum | 40.7 |

The primary mechanism of herbicidal action for chloroacetamides is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs). researchgate.netekb.eg VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are crucial components for plant development. They are precursors for lipids, proteins, and lignin, which are essential for forming cell walls and maintaining membrane integrity. researchgate.net

Chloroacetamide herbicides target and inhibit the fatty acid elongase system, preventing the extension of fatty acid chains. smolecule.com This disruption leads to a deficiency in the necessary building blocks for cell membranes, causing them to lose stability and become leaky, which ultimately results in plant death. ekb.eg This mode of action affects susceptible weeds during their early growth stages, typically before they emerge from the soil, but does not inhibit seed germination itself. researchgate.net

Antiproliferative and Cytotoxic Potential in In Vitro Models

The same chemical reactivity that confers herbicidal properties upon chloroacetamides also underpins their potential as anticancer agents. The chloroacetamide moiety can function as a "warhead," capable of forming covalent bonds with nucleophilic residues, such as cysteine, in proteins. smolecule.comnih.gov This irreversible binding can inactivate key enzymes involved in cancer cell proliferation and survival. frontiersin.org Studies on various chloroacetamide derivatives have demonstrated significant cytotoxic activity against human cancer cell lines, including those from leukemia, breast cancer, and lung cancer. frontiersin.orguran.ua For instance, the chloroacetamide derivative UPR1376 showed potent anti-proliferative activity in H1581 non-small-cell lung cancer cells, which have FGFR1 amplification. frontiersin.org

The table below summarizes the in vitro cytotoxic activity of a representative chloroacetamide derivative against a human cancer cell line.

| Compound | Cell Line | Activity Measurement | Value |

| UPR1376 (a chloroacetamide derivative) | H1581 (Lung Cancer) | IC50 (cell proliferation) | < 50 nM |

A common mechanism through which antiproliferative compounds exert their effects is by disrupting the normal progression of the cell cycle. nih.gov Some bioactive molecules can induce cell cycle arrest at specific checkpoints, such as G1, S, or G2/M phases, preventing the cell from dividing. This arrest allows time for DNA repair or, if the damage is too severe, can trigger programmed cell death (apoptosis).

Studies have shown that exposure of cancer cells to certain cytotoxic agents can lead to an accumulation of cells in the G2/M phase. nih.gov This G2/M arrest is often associated with the modulation of key regulatory proteins. For example, the inactivation of the cdc2-cyclin B complex, which is essential for entry into mitosis, can halt the cell cycle at this transition point. nih.gov While specific studies on N-(anilinocarbonyl)-2-chloroacetamide are limited, related chloroacetamide-bearing compounds have been observed to induce cell cycle arrest, suggesting a potential mechanism for their antiproliferative effects.

Apoptosis is a regulated process of programmed cell death that is critical for eliminating damaged or cancerous cells. A key feature of many anticancer therapies is their ability to induce apoptosis. The chloroacetamide herbicide acetochlor has been shown to induce cytotoxicity by triggering apoptosis in vitro. nih.gov This process involves complex signaling cascades.

Caspase Activation: The execution phase of apoptosis is mediated by a family of cysteine proteases called caspases. nih.gov These enzymes are synthesized as inactive zymogens and are activated through a proteolytic cascade. Initiator caspases (like caspase-9) are activated within large protein complexes, which in turn cleave and activate effector caspases (like caspase-3 and caspase-7). nih.gov Activated effector caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov The induction of apoptosis by cytotoxic agents is often confirmed by observing the proteolytic activation of these caspases. researchgate.net

BAX/Bcl-2 Ratio: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, which is governed by the mitochondria. This family includes both anti-apoptotic proteins (e.g., Bcl-2) and pro-apoptotic proteins (e.g., BAX). The balance between these opposing members is critical for determining a cell's fate. A high ratio of BAX to Bcl-2 promotes apoptosis by increasing the permeability of the outer mitochondrial membrane. nih.gov This leads to the release of cytochrome c, which triggers the activation of the caspase cascade. nih.gov Consequently, the BAX/Bcl-2 ratio serves as a rheostat that determines the susceptibility of a cell to apoptotic stimuli.

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The chloroacetamide functional group is a key component in the design of targeted covalent inhibitors, which can irreversibly bind to and inactivate specific kinases. frontiersin.org

Information regarding the biological activities of N-(anilinocarbonyl)-2-chloroacetamide, specifically concerning topoisomerase inhibition and microtubule dynamics disruption, is not available in the currently accessible scientific literature.

Extensive searches for research data on "N-(anilinocarbonyl)-2-chloroacetamide" and its potential roles as a topoisomerase inhibitor or a disruptor of microtubule dynamics have not yielded any specific findings. The scientific community has not published studies detailing the mechanistic insights or biological activities of this particular chemical compound in the requested areas.

While research exists for structurally related compounds, such as N-aryl-2-chloroacetamide derivatives and other molecules with an acetamide (B32628) scaffold, this information is not directly applicable to "N-(anilinocarbonyl)-2-chloroacetamide." The biological activity of a chemical compound is highly specific to its unique structure. Therefore, extrapolating findings from related but different molecules would be scientifically inaccurate and speculative.

Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article on the topoisomerase inhibition and microtubule dynamics disruption activities of "N-(anilinocarbonyl)-2-chloroacetamide" as per the requested outline.

Environmental Fate and Biotransformation Pathways

Degradation in Environmental Compartments

The environmental persistence of N-(anilinocarbonyl)-2-chloroacetamide is dictated by its susceptibility to various abiotic and biotic degradation processes. Its chemical structure, featuring an anilide group and a chloroacetamide moiety, suggests that both photodegradation and microbial degradation will be significant factors in its environmental fate.

In aquatic environments, N-(anilinocarbonyl)-2-chloroacetamide is likely to undergo photodegradation when exposed to sunlight. The primary mechanisms are expected to involve direct photolysis, where the molecule directly absorbs light energy, and indirect photolysis, mediated by reactive species present in the water, such as hydroxyl radicals or dissolved organic matter. youtube.com For structurally similar chloroacetamide herbicides, UV treatment has been shown to induce transformation reactions including dechlorination, mono- and multi-hydroxylation, and cyclizations. nih.gov Phenylurea herbicides, which share the anilinocarbonyl-like structure, also undergo photolysis, which can be influenced by substances like nitrate (B79036) and humic acids. scilit.com This suggests that the photodegradation of N-(anilinocarbonyl)-2-chloroacetamide could lead to the cleavage of the C-Cl bond and hydroxylation of the aromatic ring. The rate of degradation is anticipated to follow pseudo-first-order kinetics. mdpi.com It is important to note that UV treatment of some chloroacetamide herbicides has resulted in transformation products with toxicity equal to or greater than the parent compound. nih.gov

Table 1: Potential Photodegradation Reactions of N-(anilinocarbonyl)-2-chloroacetamide in Aquatic Systems

| Reaction Type | Probable Transformation | Influencing Factors |

| Dechlorination | Cleavage of the carbon-chlorine bond. | Sunlight intensity, presence of photosensitizers. |

| Hydroxylation | Addition of hydroxyl groups to the aniline (B41778) ring. | Concentration of hydroxyl radicals, dissolved organic matter. |

| Side-chain cleavage | Breakage of the amide bond. | Wavelength of light, water chemistry. |

This table is predictive and based on data for structurally related compounds.

On soil surfaces, the photodegradation of N-(anilinocarbonyl)-2-chloroacetamide is also a probable dissipation pathway. The process on soil is more complex than in aquatic systems due to the interaction of the compound with soil components. psu.edu Adsorption to soil particles can affect the light absorption and reactivity of the molecule. The presence of photosensitizing substances in the soil matrix, such as humic and fulvic acids, can accelerate photodegradation. The primary photochemical reactions are expected to be similar to those in water, including cleavage of the chloroacetyl group and transformations of the aniline moiety.

Microbial activity is a critical factor in the degradation of organic compounds in soil and water. Based on studies of anilide and chloroacetamide herbicides, N-(anilinocarbonyl)-2-chloroacetamide is expected to be susceptible to microbial degradation under both aerobic and anaerobic conditions.

Under aerobic conditions, microorganisms are likely to initiate the degradation of N-(anilinocarbonyl)-2-chloroacetamide through hydrolysis of the amide linkage. cambridge.org This would lead to the formation of aniline and a chloroacetic acid derivative. The aniline moiety can be further degraded by microbial consortia, often through hydroxylation to form catechol, which then undergoes ring cleavage. researchgate.net The chloroacetamide part can be dechlorinated by microbial enzymes. For other anilide herbicides, acylanilides were observed to be hydrolyzed more rapidly than carbanilates. cambridge.org

Table 2: Predicted Aerobic Degradation Metabolites of N-(anilinocarbonyl)-2-chloroacetamide

| Initial Reaction | Primary Metabolites | Subsequent Degradation Products |

| Amide Hydrolysis | Aniline, 2-chloro-N-phenylacetamide | Catechol, chloroacetic acid |

| Dechlorination | N-(anilinocarbonyl)-2-hydroxyacetamide | Aniline, glycolic acid |

This table is predictive and based on data for structurally related compounds.

In anaerobic environments, such as saturated soils and sediments, the degradation pathways for N-(anilinocarbonyl)-2-chloroacetamide are expected to differ. Reductive dechlorination is a common anaerobic transformation for chlorinated compounds. For some chloroacetamide herbicides, anaerobic degradation has been observed, with the potential for different microbial communities to be involved compared to aerobic degradation. nih.gov The degradation rates under anaerobic conditions are often slower than in aerobic environments. The aniline portion of the molecule can also be degraded anaerobically, although this process can be slow. acs.org Studies on other chloroacetamide herbicides have identified metabolites such as 2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilide and N-(2-methyl-6-ethylphenyl)-acetamide during anaerobic degradation. nih.gov

A diverse range of soil and aquatic microorganisms, including bacteria and fungi, are anticipated to play a role in the degradation of N-(anilinocarbonyl)-2-chloroacetamide. researchgate.net Studies on anilide herbicides have shown that microorganisms can adapt to utilize these compounds as a source of carbon and nitrogen. cambridge.orgcambridge.org Bacterial species such as Pseudomonas have been identified in the degradation of acetanilide (B955) herbicides. researchgate.net The rate and extent of degradation will depend on various factors including the microbial population density, soil type, temperature, pH, and the availability of other nutrients. nih.govresearchgate.net The presence of specific enzymes capable of hydrolyzing the amide bond and dechlorinating the chloroacetyl group will be crucial for the complete mineralization of the compound.

Identification of Environmental Metabolites and Degradation Products

The biotransformation and degradation of N-(anilinocarbonyl)-2-chloroacetamide in the environment are anticipated to proceed through pathways common to chloroacetamide herbicides. These pathways primarily involve microbial action and hydrolysis, leading to a variety of metabolites and degradation products.